CA II Binding Affinity (Kd) – Direct Comparison with Brinzolamide
In a single‑laboratory direct comparison using the pH‑STAT assay, O‑Desmethyl Brinzolamide (compound 6a) displayed a CA II dissociation constant (Kd) of 0.136 nM, whereas the parent drug brinzolamide (compound 2) exhibited a Kd of 0.089 nM [REFS‑1]. The 1.53‑fold difference in binding affinity indicates that O‑Desmethyl Brinzolamide is a marginally weaker CA II ligand than the parent molecule.
| Evidence Dimension | CA II binding affinity (Kd, nM) |
|---|---|
| Target Compound Data | 0.136 nM |
| Comparator Or Baseline | Brinzolamide: 0.089 nM |
| Quantified Difference | 1.53‑fold weaker (target Kd / comparator Kd = 1.53) |
| Conditions | pH‑STAT assay; recombinant human CA II; data from Table 1 of Huang et al. (2015) |
Why This Matters
When procuring a CA II inhibitor for in vitro occupancy studies, the 1.53‑fold difference in Kd must be accounted for; direct molar substitution of brinzolamide by O‑Desmethyl Brinzolamide without affinity correction would underestimate target engagement.
- [1] Huang, Q., Rui, E.Y., Cobbs, M., et al. Design, synthesis, and evaluation of NO‑donor containing carbonic anhydrase inhibitors to lower intraocular pressure. J. Med. Chem. 2015, 58 (6), 2821‑2833. DOI: 10.1021/acs.jmedchem.5b00043. View Source
